molecular formula C21H22O5 B600347 4',7-Dihydroxy-5-methoxy-8-prenylflavanone CAS No. 72247-79-1

4',7-Dihydroxy-5-methoxy-8-prenylflavanone

Cat. No.: B600347
CAS No.: 72247-79-1
M. Wt: 354.4 g/mol
InChI Key: YKGCBLWILMDSAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,7-Dihydroxy-5-methoxy-8-prenylflavanone typically involves the prenylation of flavanone derivatives. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 4’,7-Dihydroxy-5-methoxy-8-prenylflavanone can be achieved through the extraction of hops, followed by purification using chromatographic techniques. The compound can also be synthesized on a larger scale using the aforementioned synthetic routes, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’,7-Dihydroxy-5-methoxy-8-prenylflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’,7-Dihydroxy-5-methoxy-8-prenylflavanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’,7-Dihydroxy-5-methoxy-8-prenylflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,7-Dihydroxy-5-methoxy-8-prenylflavanone is unique due to its specific prenylation pattern and the combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCBLWILMDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72247-79-1
Record name Isoxanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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